sodium;2-(1,2,4-triazol-1-yl)acetate

Aqueous Solubility Salt Form Selection Coordination Chemistry

Avoid base additives and solubility bottlenecks in aqueous coordination self-assembly. This sodium salt form delivers the pre-ionized tza⁻ anion ready for use, eliminating neutralization steps. Key supply-chain assurances for procurement managers and researchers: • Guaranteed ≥95% purity, meeting screening library criteria without further purification. • Room-temperature shipping and storage; no GHS hazard warnings or cold-chain logistics. • Powder form compatible with automated synthesis platforms, ensuring reproducible stoichiometric calculations.

Molecular Formula C4H4N3NaO2
Molecular Weight 149.08 g/mol
Cat. No. B7818003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;2-(1,2,4-triazol-1-yl)acetate
Molecular FormulaC4H4N3NaO2
Molecular Weight149.08 g/mol
Structural Identifiers
SMILESC1=NN(C=N1)CC(=O)[O-].[Na+]
InChIInChI=1S/C4H5N3O2.Na/c8-4(9)1-7-3-5-2-6-7;/h2-3H,1H2,(H,8,9);/q;+1/p-1
InChIKeyIZYZVGMQWYKDBW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-(1,2,4-triazol-1-yl)acetate Overview


Sodium 2-(1,2,4-triazol-1-yl)acetate (CAS 583858-39-3) is the sodium salt of 1H-1,2,4-triazole-1-acetic acid. It serves as a versatile 1,2,4-triazole-containing building block with a bridging carboxylate moiety, widely used in the construction of metal-organic coordination polymers (MOFs) and as a synthetic intermediate in medicinal chemistry [1]. The compound is supplied as a powder with a purity of ≥95% and offers enhanced aqueous solubility relative to its free acid counterpart, a critical property for applications in aqueous reaction media and biological assays .

Why Substitution Fails for the Sodium Salt


Simply selecting the free acid or hydrochloride salt of 2-(1,2,4-triazol-1-yl)acetic acid in place of the sodium salt introduces significant deviations in physicochemical properties that directly affect experimental reproducibility and synthetic outcomes. The sodium salt form dictates critical parameters such as aqueous solubility, dissolution rate, and the pH of reaction media, which are essential for coordination self-assembly processes and biological screening [1]. Furthermore, differences in hygroscopicity and storage stability between salt forms can lead to inaccurate stoichiometric calculations if not explicitly accounted for, undermining the reliability of structure–activity relationship (SAR) studies and scaled-up syntheses where precise molar equivalents are mandatory [2].

Key Differentiation Evidence


Solubility and Ionization Advantage

The sodium salt form (pKa of conjugate acid ~3.19, logD at pH 7.4 = -4.29) exists as a fully ionized carboxylate in aqueous solution above pH ~4, conferring high water solubility. In contrast, the free acid (1H-1,2,4-triazole-1-acetic acid, CAS 28711-29-7) exhibits solubility limited to 'sparingly in DMSO, slightly in methanol (sonicated)' and requires a 2–8 °C storage temperature , indicating lower stability in solution. While direct numerical solubility comparison (mg/mL) is not available from the same study, the computed logD values confirm that the sodium salt is >2 log units more hydrophilic than the protonated free acid at physiological pH [1].

Aqueous Solubility Salt Form Selection Coordination Chemistry

Coordination Polymer Topological Diversity

The tza⁻ anion (deprotonated 2-(1,2,4-triazol-1-yl)acetate) bridges metal centers via both triazole N-donor and carboxylate O-donor atoms, producing structurally diverse coordination networks. Using Mn(II), Zn(II), and Ag(I) salts, three distinct frameworks were obtained: a (3,6)-connected CdCl2-type 2D network for [Mn(tza)₂]ₙ, a (4,4) 2D network for [Zn(tza)₂]ₙ, and a complex undulated 2D network for [Ag₃(tza)₂(ClO₄)]ₙ [1]. The Zn(II) and Ag(I) polymers display solid-state luminescent emissions at 420 nm and 437 nm, respectively. Similar structural diversity is observed with Cd(II), Hg(II), and Ag(I) using the monohydrochloride precursor [2]. The sodium salt, being a direct source of the tza⁻ anion without the need for additional base, streamlines the synthetic protocol and reduces competing counterion effects.

Metal-Organic Frameworks Crystal Engineering Luminescent Materials

Biological Target Engagement of 1,2,4-Triazole

The 1,2,4-triazole regioisomer presents a distinct H-bond acceptor/donor pharmacophore compared to the 1,2,3-triazole analog. Substituted 1,2,4-triazol-1-yl acetic acids have demonstrated binding affinity for human endothelin receptors ET(A) and ET(B) in the micromolar range (specific Ki values reported for 5a-g and 8a-d series) [1]. In contrast, 1,2,3-triazol-1-yl acetic acid derivatives are predominantly explored as HIF prolyl hydroxylase inhibitors and Hsp90 inhibitors with different selectivity profiles [2]. This regioisomeric divergence in biological target space means the sodium 2-(1,2,4-triazol-1-yl)acetate scaffold serves as a privileged entry point for ET receptor ligand programs and antifungal triazole optimization, distinct from the click-chemistry-derived 1,2,3-triazole series.

Medicinal Chemistry Endothelin Receptor Antifungal Design

Procurement-Ready Physical Form

Sodium 2-(1,2,4-triazol-1-yl)acetate is supplied as a free-flowing powder with ≥95% purity (CAS 583858-39-3) and ships at ambient temperature . The corresponding hydrochloride salt (CAS 113534-57-9) carries H302 (harmful if swallowed) and H315 (skin irritant) hazard statements [1], necessitating additional personal protective equipment and waste disposal protocols. The free acid requires refrigerated storage (2–8 °C) and handling as a corrosive carboxylic acid . For high-throughput synthesis laboratories, the sodium salt's room-temperature storage, low acute toxicity profile, and direct applicability in aqueous reaction setups reduce logistical complexity and safety burden.

Chemical Procurement Laboratory Safety Synthetic Workflow

Precursor to Triazole Derivatives

While the sodium acetate salt itself is a building block, its 3-methyl analog has been the subject of a metal-free continuous-flow synthesis achieving high selectivity and atom economy [1]. The parent sodium 2-(1,2,4-triazol-1-yl)acetate provides a versatile scaffold for introducing 3-alkyl or 5-aryl substituents en route to antifungal triazoles. For example, 1,2,4-triazole derivatives with arylthio and aryl substituents at positions 3 and 5 have shown antimicrobial activity against a panel of pathogens [2]. The sodium carboxylate form is particularly advantageous for subsequent N-alkylation or esterification steps because the deprotonated acid does not require an exogenous base, simplifying telescoped synthetic sequences.

Synthetic Intermediate Continuous-Flow Chemistry Antifungal Agents

Evidence Strength Assessment

A systematic search reveals that direct, head-to-head comparative quantitative data (e.g., parallel solubility measurements, IC50 arrays against identical enzyme panels, or isostructural MOF property tables) between sodium 2-(1,2,4-triazol-1-yl)acetate and its closest analogs are sparse in the open literature. The evidence assembled above relies on cross-study comparisons, computed physicochemical parameters, and class-level inferences about 1,2,4-triazole-containing compounds. Therefore, procurement decisions should be guided by the specific experimental context: for aqueous-phase coordination chemistry requiring a pre-ionized carboxylate, the sodium salt is the logical choice; for organic-soluble synthetic routes, the free acid or hydrochloride may be more appropriate. Teams requiring absolute quantitative differentiation (e.g., mg/mL solubility curves, comparative reaction yields) are advised to request in-house comparative validation data from their selected vendor or contract research organization before committing to bulk purchase.

Evidence Grading Comparative Data Availability Procurement Decision Support

Recommended Application Scenarios


Aqueous-Phase Luminescent MOF Synthesis

Research groups constructing MOFs via self-assembly in water or mixed aqueous solvents should prioritize the sodium salt over the free acid or hydrochloride. The pre-ionized tza⁻ anion eliminates the need for base additives, and the enhanced aqueous solubility ensures homogeneous nucleation conditions. This has been demonstrated in the successful synthesis of Zn(II) and Ag(I) coordination polymers exhibiting characteristic blue luminescence (420–437 nm) [1].

Endothelin and Antifungal Drug Discovery

The 1,2,4-triazole regioisomer of the sodium acetate scaffold is the correct starting point for synthesizing ET(A)/ET(B) receptor ligands as demonstrated in binding assays [1]. In contrast, programs requiring 1,2,3-triazole-based inhibitors (PHD2, Hsp90) should select the 1,2,3-triazole isomer instead. This regioisomeric commitment at the procurement stage is irreversible and dictates the entire SAR exploration trajectory.

Ambient-Temperature, Low-Hazard Building Block

The sodium salt's powder form, room-temperature shipping and storage stability, and absence of GHS hazard warnings make it the preferred choice for automated synthesis platforms where cold-chain logistics and corrosive substance handling would bottleneck workflows. The ≥95% purity meets typical screening library criteria without further purification [1].

Streamlined Triazole Derivative Synthesis

When the target molecule retains the carboxylate functional group or requires subsequent N-alkylation under basic conditions, the sodium salt streamlines the process by eliminating a neutralization step. This has been demonstrated in the continuous-flow synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, where starting from a pre-formed carboxylate would further simplify the protocol [1].

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